![molecular formula C₂₀H₂₄N₂O₃ B1140781 (R)-[(2S,5R)-5-Ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol CAS No. 109906-48-1](/img/structure/B1140781.png)

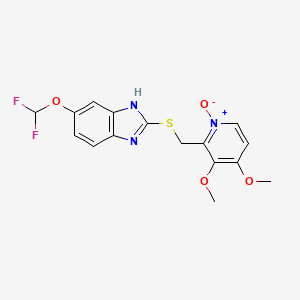

(R)-[(2S,5R)-5-Ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

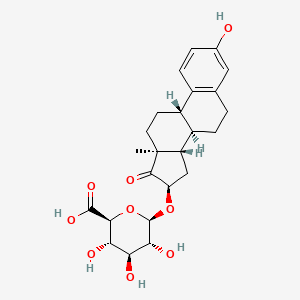

(R)-[(2S,5R)-5-Ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol, also known as this compound, is a useful research compound. Its molecular formula is C₂₀H₂₄N₂O₃ and its molecular weight is 340.42. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Novel Synthesis Methods

The compound has been utilized in the innovative synthesis of chemical structures. For instance, Kumar and Perumal (2007) reported its use in a novel one-pot oxidative cyclization process for synthesizing 4-methoxyquinolines and flavones, demonstrating an efficient and cost-effective method for producing these compounds under mild conditions (Kalv I. Hemanth Kumar & P. Perumal, 2007).

Characterization and Theoretical Studies

Adejoro and Oyeneyin (2013) synthesized and characterized a novel zinc (II) complex containing the compound, which was then analyzed using various computational methods. This study highlights the compound's role in forming complex structures and contributing to understanding their geometrical and thermodynamic properties (I. Adejoro & O. Oyeneyin, 2013).

Crystal Structure Analysis

The compound has been important in the study of crystal structures. Ryttersgaard and Larsen (1998) utilized it in the analysis of quininium hydrogen tartrate hemihydrate, revealing unique ion pair conformations and advancing knowledge in crystallography (C. Ryttersgaard & S. Larsen, 1998).

Asymmetric Synthesis and Catalysis

The compound has played a role in asymmetric synthesis and catalysis. Luo et al. (2008) used it in carbohydrate-templated asymmetric Diels-Alder reactions, contributing to the development of methodologies for synthesizing chiral bicyclo[2.2.2]oct-5-en-2-ones (Shun-Yuan Luo et al., 2008).

Studies on Solvatochromism

Tada et al. (2003) researched the thermo-solvatochromism of zwitterionic probes in aqueous alcohols, utilizing the compound to understand the effects of temperature and solvent interactions on solvatochromic behavior (Erika B. Tada, Priscilla L. Silva, & O. A. Seoud, 2003).

Mécanisme D'action

Target of Action

Quinoline derivatives, which include quinine n-oxide, have been found to have a broad spectrum of bioactivity . They have been used as potent drugs against infectious diseases and cancer .

Mode of Action

Quinoline n-oxides have been found to cause dna damage . They have been used as starting materials for different transformations in organic chemistry, such as oxidations, deoxygenations, nucleophilic reactions, cycloadditions, aminations, etc .

Biochemical Pathways

Quinoline derivatives have been found to have a wide range of important biological activities . They have been used as antibiotics, nutritional additives, antifungal, antituberculous, anthelmintic, anti-inflammatory, antioxidant, and anticancer agents .

Pharmacokinetics

A study on quinine derivatives revealed that they have good bioavailability and satisfied the lipinski’s rule of five . The study also showed that all investigated compounds have a good pharmacokinetic profile .

Action Environment

It is known that quinoline derivatives have a wide spectrum of interesting pharmacological activities and unique physicochemical properties .

Propriétés

IUPAC Name |

(R)-[(2S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-3-13-12-22(24)9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(25-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14?,19-,20+,22?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDIZKMXQMCCAA-RMWGNABNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3CC4CC[N+]3(C[C@@H]4C=C)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What are the primary methods for synthesizing (R)-[(2S,5R)-5-Ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol, and how do they differ in terms of chemoselectivity?

A1: Two main methods have been reported for synthesizing this compound, also known as Quinine N-oxide:

- Palladium-catalyzed Oxidation: This method utilizes hydrogen peroxide as the oxidizing agent in the presence of palladium chloride (PdCl2) as a catalyst. While this approach effectively produces Quinine N-oxide as the major product, it can lead to further oxidation at the quinoline moiety and the secondary alcohol at C-9, resulting in trace byproducts. []

- Ozone Oxidation: This method employs ozone as the oxidizing agent and offers superior chemoselectivity compared to the palladium-catalyzed approach. By controlling the ozone concentration, researchers can selectively oxidize the quinuclidine moiety to produce Quinine N-oxide with minimal formation of byproducts. []

Q2: How is the structure of Quinine N-oxide confirmed, and what insights do these analyses provide?

A2: Researchers utilize a combination of spectroscopic techniques to elucidate the structure of Quinine N-oxide:

- NMR Spectroscopy: Both 1H-NMR and 13C-NMR, including 2D-NMR experiments, provide detailed information about the hydrogen and carbon environments within the molecule, confirming the presence of the N-oxide group and other structural features. []

- Mass Spectrometry: This technique helps determine the molecular weight of the synthesized compound, further supporting the successful formation of Quinine N-oxide. []

- Infrared Spectroscopy: Analysis of the infrared spectrum provides information about the functional groups present in the molecule, corroborating the presence of the N-oxide moiety. []

Q3: What is the significance of Quinine N-oxide as a urinary metabolite?

A3: Research indicates that Quinine N-oxide is identified as a urinary component following the consumption of beverages containing quinine. [] This finding suggests that the human body can metabolize quinine, leading to the formation of Quinine N-oxide. While the specific implications of this metabolic pathway are not fully elucidated in the provided research, it highlights the potential relevance of Quinine N-oxide in understanding the pharmacokinetics and metabolism of quinine-containing substances.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate](/img/structure/B1140703.png)

![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B1140710.png)

![5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B1140716.png)